molecular formula C10H10BrNO B1370743 (5-bromo-3-methyl-1H-indol-2-yl)methanol CAS No. 666752-18-7

(5-bromo-3-methyl-1H-indol-2-yl)methanol

Cat. No. B1370743
M. Wt: 240.1 g/mol
InChI Key: UXXWIWFJZKRNDQ-UHFFFAOYSA-N
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Description

(5-bromo-3-methyl-1H-indol-2-yl)methanol, also known as 5-Bromo-3-methylindole or 5-BMI, is an organic compound that has been used in a variety of scientific research applications. 5-BMI is a small molecule that is composed of a five-carbon ring, an oxygen atom, and a methyl group. It has a molecular weight of 189.05 g/mol and is slightly soluble in water. 5-BMI has been used in a range of studies, including those related to cancer, diabetes, and Alzheimer’s disease.

Scientific Research Applications

Ring-Methylation Using Supercritical Methanol

(5-bromo-3-methyl-1H-indol-2-yl)methanol has applications in the field of ring-methylation using supercritical methanol. Research indicates that indole can be selectively methylated at specific positions, such as the C3 position, to afford various methylated indoles. This methylation process is crucial in synthesizing certain chemical compounds and has potential applications in pharmaceuticals and material science (Kishida et al., 2010).

Brominated Tryptophan Derivatives

Investigations into brominated tryptophan derivatives from certain sponges have identified compounds related to (5-bromo-3-methyl-1H-indol-2-yl)methanol. These compounds exhibit antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Segraves & Crews, 2005).

Synthesis of Serotonin

Methoxylation of indoles, including those similar to (5-bromo-3-methyl-1H-indol-2-yl)methanol, has been used in the synthesis of serotonin, an important neurotransmitter. This demonstrates its significance in synthetic organic chemistry, particularly in synthesizing biologically relevant molecules (Saito & Kikugawa, 1979).

Supercritical Methanol as a Catalyst

Research has shown that supercritical methanol can act as a catalyst for methylation reactions of indoles, including derivatives like (5-bromo-3-methyl-1H-indol-2-yl)methanol. This process is efficient and selective, offering potential applications in various chemical syntheses (Kozhevnikov et al., 2012).

Antimicrobial, Antiinflammatory, and Antiproliferative Activities

Derivatives of (5-bromo-3-methyl-1H-indol-2-yl)methanol have been synthesized and studied for their antimicrobial, antiinflammatory, and antiproliferative activities. These activities suggest potential applications in developing new therapeutic agents (Narayana et al., 2009).

Asymmetric Induction in Chemical Reactions

Compounds structurally related to (5-bromo-3-methyl-1H-indol-2-yl)methanol have been used to study asymmetric induction in chemical reactions. These findings are significant in the field of stereoselective synthesis, which is crucial in pharmaceutical production (Tsirk et al., 1998).

Methylation Using Methanol as a Methylating Agent

(5-bromo-3-methyl-1H-indol-2-yl)methanol-related compounds have been involved in methylation studies using methanol as a methylating agent. This research highlights the versatility of methanol in organic synthesis and its potential in environmental-friendly chemical processes (Chen, Lu, & Cai, 2015).

Synthesis and Pharmacological Screening

The synthesis and pharmacological screening of compounds related to (5-bromo-3-methyl-1H-indol-2-yl)methanol have shown potential in antimicrobial and anti-inflammatory applications. Such research is essential for discovering new drugs and therapeutic agents (Rubab et al., 2017).

properties

IUPAC Name

(5-bromo-3-methyl-1H-indol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-6-8-4-7(11)2-3-9(8)12-10(6)5-13/h2-4,12-13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXWIWFJZKRNDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621697
Record name (5-Bromo-3-methyl-1H-indol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-bromo-3-methyl-1H-indol-2-yl)methanol

CAS RN

666752-18-7
Record name (5-Bromo-3-methyl-1H-indol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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